(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. These can include reactions with acids and bases, redox reactions, and various types of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds incorporating elements of the (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone structure has been a focus of research. For instance, studies on the synthesis of cinnoline and pyrazole derivatives have demonstrated the potential for these compounds in the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antimalarial activities (Bawa et al., 2010). Similarly, research on pyridine derivatives has highlighted their variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Anticancer Activity
The development of compounds with antimicrobial and anticancer properties is another significant area of research. For example, pyrazole derivatives synthesized through a series of reactions have been evaluated for their antitubercular activity against Mycobacterium tuberculosis and anticancer activity against human breast cancer cells (Neha, Nitin, Mithlesh, & Devender, 2013). Another study focused on the synthesis of pyrazoline derivatives, revealing compounds with promising antiinflammatory and antibacterial activities (Ravula et al., 2016).
Molecular Docking Studies
Molecular docking studies have also been conducted to understand the interaction between synthesized compounds and biological targets. This approach helps in the design of more effective therapeutic agents by predicting their binding affinities. For instance, novel pyrazole derivatives have shown higher anticancer activity compared to the reference drug doxorubicin, along with good antimicrobial activity, as demonstrated through molecular docking studies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Spectroscopic and Quantum Chemical Analysis
Research has also extended into the spectroscopic and quantum chemical analysis of novel compounds. For example, the molecular structure, spectroscopic characteristics, and antimicrobial activity of certain pyrazoline derivatives have been thoroughly investigated, providing insights into their potential as pharmaceutical agents (Sivakumar et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways could be affected .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c15-13-11(2-1-3-18-13)14(21)20-8-6-19(7-9-20)12-10-16-4-5-17-12/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEULSYJKWNTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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